molecular formula C6H14ClNO B1530464 6-Methyl-1,4-oxazepane hydrochloride CAS No. 1246456-02-9

6-Methyl-1,4-oxazepane hydrochloride

Cat. No. B1530464
CAS RN: 1246456-02-9
M. Wt: 151.63 g/mol
InChI Key: GFLYPKSJXYATIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-Methyl-1,4-oxazepane hydrochloride” can be represented by the SMILES string CC1CNCCOC1.Cl . This indicates that the compound contains a seven-membered ring with an oxygen atom and a nitrogen atom, along with a methyl group attached to one of the carbon atoms in the ring .

Scientific Research Applications

Pharmacology

6-Methyl-1,4-oxazepane hydrochloride: is explored in pharmacology for its potential as a building block in drug synthesis. Its structure can be utilized to create novel compounds with therapeutic properties. For instance, it may serve as a precursor in the synthesis of molecules designed to interact with central nervous system receptors or enzymes .

Material Science

In material science, 6-Methyl-1,4-oxazepane hydrochloride could be used to develop new polymeric materials. Its chemical structure allows for the creation of polymers with specific characteristics such as increased flexibility or improved thermal stability .

Chemical Synthesis

This compound is valuable in chemical synthesis as an intermediate. It can be involved in the creation of complex organic molecules, serving as a key component in multi-step synthetic routes. Its reactivity can be harnessed to form bonds with various functional groups, aiding in the construction of diverse chemical entities .

Biochemistry

6-Methyl-1,4-oxazepane hydrochloride: may have applications in biochemistry, particularly in the study of biological macromolecules. It could be used to mimic or interfere with natural biochemical processes, providing insights into enzyme mechanisms or receptor-ligand interactions .

Industrial Uses

Industrially, this compound might be used in the manufacture of specialty chemicals. Its unique properties can be advantageous in formulating products that require specific molecular architecture for desired performance characteristics .

Environmental Applications

Environmental science could benefit from 6-Methyl-1,4-oxazepane hydrochloride in the development of green chemistry practices. It might be employed in processes aimed at reducing pollution or in the synthesis of environmentally friendly materials .

properties

IUPAC Name

6-methyl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6-4-7-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLYPKSJXYATIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,4-oxazepane hydrochloride

CAS RN

1246456-02-9
Record name 6-methyl-1,4-oxazepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-methoxy-benzyl)-6-methyl-[1,4]oxazepane (3.24 g, 13.8 mmol) in 1,2-dichloroethane (23 ml) was added 1-chloroethyl chloroformate (4.93 g, 34.5 mmol) at room temperature. The mixture was refluxed for 7 hours. The reaction mixture was cooled to room temperature and then methanol (30 ml) was added. The mixture was refluxed for 5 hours and concentrated in vacuo. This crude product was washed with hexane, dried under reduced pressure to afford 6-methyl-[1,4]oxazepane hydrochloride as white solid (1.73 g, 83%).
Name
4-(4-methoxy-benzyl)-6-methyl-[1,4]oxazepane
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 2
6-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 3
6-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 4
6-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 5
6-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 6
6-Methyl-1,4-oxazepane hydrochloride

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